Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-
Description
Pyrimidine derivatives are critical in medicinal chemistry due to their structural versatility and biological relevance. The compound 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methylpyrimidine features a pyrimidine core substituted at the 2-, 4-, and 6-positions (Figure 1). The 5-bromopentyloxy chain at position 4 introduces a halogenated alkyl group, which may enhance lipophilicity and serve as a synthetic handle for further modifications.
Such derivatives are often synthesized via cyclization and functionalization of pyrimidine precursors .
Properties
IUPAC Name |
4-(5-bromopentoxy)-6-(4-fluorophenyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrFN2O/c1-12-19-15(13-5-7-14(18)8-6-13)11-16(20-12)21-10-4-2-3-9-17/h5-8,11H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPSGMCIIXDXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCCCCBr)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477730 | |
| Record name | Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649761-34-2 | |
| Record name | Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Table 1 compares substituents and key properties of analogous pyrimidines:
Key Observations :
- Position 2 : Methyl or phenyl groups (as in ) are common, but bulkier substituents like sulfonamides () or thioethers () alter solubility and target engagement.
- Position 4: The 5-bromopentyloxy group in the target compound is unique; similar derivatives use amino (), sulfonylamino (), or thioether () groups.
- Position 6: The 4-fluorophenyl group is recurrent in immunomodulators () and statin intermediates (), suggesting its role in aromatic stacking or enzyme inhibition.
Crystallographic and Conformational Analysis
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) influence packing and hydrogen bonding .
- Intermolecular Interactions : Weak C–H⋯O and C–H⋯π bonds stabilize crystals in fluorophenyl-containing pyrimidines (), suggesting similar interactions for the target compound.
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